Product packaging for Uracil(Cat. No.:CAS No. 87009-12-9)

Uracil

Cat. No.: B10753778
CAS No.: 87009-12-9
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil is a primary pyrimidine nucleobase, a fundamental building block of ribonucleic acid (RNA), where it base-pairs with adenine. Its central role in biology makes it an indispensable compound for a wide range of scientific investigations. In molecular biology, this compound is critical for in vitro RNA synthesis, nucleotide analog development, and studies on gene expression and regulation. In microbiology, it is used as a selective agent in this compound auxotroph strains, such as in yeast two-hybrid systems, and for the cultivation of specific microorganisms. Furthermore, this compound serves as a key precursor in the study of nucleotide metabolism and the de novo biosynthetic pathway. Its mechanism of action in research often involves its incorporation into nucleic acids, affecting replication and transcription. The substitution of thymine for this compound in DNA is a key evolutionary distinction, and the study of this compound-DNA glycosylases, which repair genomic this compound inclusions, is a major area of focus in DNA repair and mutagenesis research. This high-purity compound is essential for advancing studies in genetics, virology, and the development of novel therapeutic and diagnostic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B10753778 Uracil CAS No. 87009-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
Record name Uracil
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Uracil in Biological Systems: Fundamental Roles and Evolutionary Context

Contextual Significance in Nucleic Acid Biochemistry

Uracil (B121893) is a pyrimidine (B1678525) nucleobase, a fundamental component of ribonucleic acid (RNA). wikipedia.org As one of the four primary bases in RNA—along with adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C)—this compound plays an indispensable role in the transmission of genetic information. allen.in In the structure of RNA, this compound forms a base pair with adenine, connected by two hydrogen bonds. wikipedia.orggeeksforgeeks.org This pairing is critical for the processes of transcription and translation. During transcription, the genetic code from deoxyribonucleic acid (DNA) is transcribed into a messenger RNA (mRNA) sequence, where this compound is incorporated in place of thymine (B56734) to complement adenine residues on the DNA template. study.com This mRNA molecule then serves as a blueprint for protein synthesis, a process in which the sequence of nucleobases, including this compound, dictates the specific order of amino acids assembled into proteins. study.comstudy.com Beyond its role in coding, this compound is also a component of other RNA types, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), which are essential for protein synthesis. allen.in Furthermore, this compound-containing nucleotides like uridine (B1682114) triphosphate (UTP) are utilized in RNA synthesis and serve as precursors for various cellular processes, including carbohydrate metabolism. wikipedia.orgallen.in

Comparative Biological Roles: this compound in Ribonucleic Acid vs. Thymine in Deoxyribonucleic Acid

This compound and thymine are both pyrimidine bases that pair with adenine in nucleic acids. geeksforgeeks.org However, their primary biological roles are distinguished by the nucleic acid in which they are found: this compound is a standard component of RNA, while thymine is found in DNA. biologyreader.compediaa.com The fundamental structural difference between the two is the presence of a methyl group at the fifth carbon position on thymine's ring, which is absent in this compound. geeksforgeeks.orgstudy.com This seemingly minor chemical modification has profound implications for the stability and function of the genetic material.

The presence of thymine in DNA, instead of this compound, contributes significantly to the long-term stability and integrity of the genetic code. researchgate.netchemicalbook.com The methyl group on thymine enhances its resistance to photochemical mutation and restricts its pairing to only adenine, thereby reducing the rate of mismatches during DNA replication. researchgate.netstackexchange.com In contrast, RNA is a more transient molecule, and the energetic cost of producing the more complex thymine is not warranted for its shorter lifespan and varied functions. scienceinschool.orgquora.com

Table 1: Comparison of this compound and Thymine

CharacteristicThis compoundThymine
Nucleic AcidRibonucleic Acid (RNA)Deoxyribonucleic Acid (DNA)
Chemical StructurePyrimidine basePyrimidine base (5-methylthis compound)
Pairing PartnerAdenine (A)Adenine (A)
Key Structural DifferenceLacks a methyl group at the C-5 positionContains a methyl group at the C-5 position. biologyreader.com
Primary RoleGenetic coding in transcription and translation, component of various RNAs. allen.inStable storage of genetic information. geeksforgeeks.org
StabilityLess stable, more susceptible to mutation. geeksforgeeks.orgMore stable, greater resistance to photochemical mutation. researchgate.net

Evolutionary Pressures and Mechanisms Underlying this compound's Biological Integration

The evolutionary shift from using this compound in DNA to thymine is a critical step in the history of life, directly linked to the need for greater genetic stability. The "RNA World Hypothesis" posits that RNA, and therefore this compound, was the original genetic material. quora.com The transition to DNA-based genomes offered a more robust and reliable means of storing hereditary information. A key driver for replacing this compound with thymine was the problem of cytosine deamination. researchgate.networdpress.com

Cytosine can spontaneously undergo hydrolytic deamination, a chemical reaction that converts it into this compound. scienceinschool.orgwikipedia.org This event occurs frequently in cells, with estimates of around 100 times per cell per day. stackexchange.com If this compound were a natural component of DNA, the cell's repair machinery would be unable to distinguish between a this compound that should be there and a this compound that resulted from a cytosine mutation. researchgate.netstackexchange.com This ambiguity would lead to a high rate of G:C to A:T transition mutations, as the deaminated cytosine (now this compound) would pair with adenine during replication. researchgate.netoup.com

The evolution of using thymine (essentially a methylated this compound) provided an elegant solution. scienceinschool.org By methylating this compound to create thymine as the standard DNA base, the cell established a clear rule: any this compound found in DNA is an error resulting from cytosine deamination and must be excised and replaced. scienceinschool.orgwordpress.com This task is performed by a specific enzyme called this compound-DNA glycosylase (UDG), which recognizes and removes this compound from DNA, initiating the base excision repair (BER) pathway. wikipedia.orgwikipedia.org This mechanism significantly enhances the fidelity of DNA replication and the long-term stability of the genome, a crucial development for the evolution of more complex organisms. researchgate.net The retention of this compound in RNA is likely due to its shorter lifespan and less critical role as a permanent information repository, making the higher mutation rate tolerable and avoiding the energetic cost of producing thymine. scienceinschool.orgquora.com

Despite the evolutionary advantages of using thymine in DNA, this compound is not merely an occasional error. In certain biological contexts, its presence in DNA is intentional and serves specific functions. This demonstrates that what is typically considered a lesion can be repurposed as a functional signal. scienceinschool.org

One of the most significant examples is in the adaptive immune system of vertebrates. During the process of antibody diversification, an enzyme called Activation-Induced Deaminase (AID) purposefully converts cytosine to this compound in the immunoglobulin genes of B cells. nih.govnih.gov This programmed introduction of this compound triggers two crucial processes:

Somatic Hypermutation (SHM): The presence of this compound initiates error-prone repair pathways, leading to a high rate of mutation in the variable regions of antibody genes. This process allows for the generation of antibodies with higher affinity for specific antigens. nih.govpnas.org

Class Switch Recombination (CSR): this compound also initiates DNA strand breaks that facilitate the recombination of gene segments, allowing B cells to switch the type of antibody they produce (e.g., from IgM to IgG) without changing antigen specificity. nih.govpnas.org

In these processes, this compound-DNA glycosylase (UNG) plays a key role in excising the this compound, which is a necessary step for both SHM and CSR to proceed. nih.govnih.gov

Beyond the immune system, this compound is found in the DNA of other organisms for specific purposes:

Viral Genomes: Some bacteriophages (viruses that infect bacteria) possess genomes where thymine is completely replaced by this compound. scienceinschool.orgnih.gov These viruses have evolved mechanisms, such as producing proteins that inhibit the host cell's UDG enzyme, to protect their this compound-containing DNA from being "repaired." scienceinschool.orgnih.gov

Insect Development: In certain insects that undergo metamorphosis, this compound appears to be incorporated into the DNA of larval tissues that are destined for programmed cell death during the pupal stage. The accumulation of this compound may act as a signal to initiate this degradation process. scienceinschool.org

These examples highlight the functional plasticity of this compound, where a base largely excluded from DNA for fidelity reasons is strategically employed as a temporary marker for mutation, recombination, or cellular signaling. scienceinschool.org

Table 2: Sources and Roles of this compound in DNA

Source of this compound in DNABiological ContextPrimary Role/Consequence
Spontaneous Cytosine DeaminationAll organismsMutagenic lesion (U:G mispair), recognized and repaired by this compound-DNA Glycosylase. wikipedia.orgnih.gov
Enzymatic Cytosine Deamination (by AID)Vertebrate B-lymphocytesSignal for somatic hypermutation and class switch recombination to diversify antibodies. nih.govnih.gov
Misincorporation of dUMPAll replicating cellsReplication error (U:A pair), typically removed by repair mechanisms. nih.gov
Systematic Genomic ComponentSome bacteriophages (e.g., PBS1, PBS2)Standard genomic base, replacing thymine entirely. nih.gov
Developmental SignalSome endopterygote insectsPotential signal for programmed cell death in specific tissues. scienceinschool.org

Uracil Metabolism and Associated Biochemical Pathways

Biosynthesis of Uracil (B121893) and its Nucleoside/Nucleotide Derivatives

This compound, in the form of uridine (B1682114) monophosphate (UMP), is synthesized through both de novo and salvage pathways. UMP serves as a common precursor for all pyrimidine (B1678525) nucleotides. plos.orgfiveable.me

De Novo Pyrimidine Synthesis Pathways Involving this compound Precursors

The de novo synthesis of pyrimidines, including this compound, begins with simple precursors such as aspartate, glutamine, ATP, and CO₂. wikipedia.orgontosight.ai Unlike purine (B94841) synthesis where the base is built upon a ribose phosphate (B84403), the pyrimidine ring is synthesized first and then attached to ribose phosphate. wikipedia.org

The pathway involves a series of enzymatic steps, leading to the formation of orotic acid, a key intermediate. fiveable.mewikipedia.orgontosight.ai In humans, the enzyme UMP synthase, a bifunctional protein, catalyzes the final steps: converting orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) and then decarboxylating OMP to form UMP. plos.orgwikipedia.orgwikipedia.org In other organisms, such as fungi, these steps may be catalyzed by separate enzymes. wikipedia.org

The de novo pathway is highly regulated. For instance, in animals, carbamoyl (B1232498) phosphate synthetase II (CPSase II) activity is regulated by UDP and UTP. wikipedia.org In bacteria, aspartate transcarbamoylase is a key regulated enzyme. wikipedia.orgasm.org

This compound Salvage Pathways and Interconversion with Uridine

The salvage pathway provides an alternative, less energy-intensive route for obtaining pyrimidine nucleotides by recycling preformed bases and nucleosides derived from nucleotide degradation or exogenous sources. creative-proteomics.complos.orgfiveable.mewikipedia.org This pathway is particularly important in tissues with lower proliferative activity and high nucleotide turnover rates. creative-proteomics.comontosight.aiplos.org

This compound can be converted back into nucleotides through phosphoribosyltransferase reactions. wikipedia.org A key enzyme in the this compound salvage pathway is this compound phosphoribosyltransferase (UPRT), which catalyzes the conversion of this compound and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) directly to UMP and pyrophosphate (PPᵢ). plos.orgfiveable.measm.org While the activity of UPRT in humans has been debated, UMP can also be obtained via uridine phosphorylase converting this compound to uridine, followed by phosphorylation of uridine to UMP by uridine kinase. plos.orgwikipedia.orgontosight.aiahajournals.org

The interconversion between this compound and its nucleoside, uridine, is facilitated by enzymes like uridine phosphorylase, which catalyzes the reversible phosphorolysis of uridine to this compound and ribose-1-phosphate (B8699412). wikipedia.orgontosight.aiahajournals.org Cytidine (B196190) can also be converted to uridine by cytidine deaminase, further contributing to the uridine pool available for salvage into this compound nucleotides. wikipedia.orgontosight.ai

Data Table: Key Enzymes in this compound Biosynthesis and Salvage

PathwayEnzymeReactionOrganism Examples
De NovoUMP Synthase (in humans)Orotate -> OMP -> UMPHumans plos.orgwikipedia.orgwikipedia.org
De NovoAspartate TranscarbamoylaseCarbamoyl phosphate + Aspartate -> Carbamoyl aspartateBacteria wikipedia.orgasm.org
SalvageThis compound Phosphoribosyltransferase (UPRT)This compound + PRPP -> UMP + PPᵢBacteria, Plants, Fungi plos.orgfiveable.measm.org
Salvage/InterconversionUridine PhosphorylaseUridine <=> this compound + Ribose-1-phosphateVarious wikipedia.orgontosight.aiahajournals.org
InterconversionCytidine DeaminaseCytidine -> UridineVarious wikipedia.orgontosight.ai
SalvageUridine KinaseUridine + ATP -> UMP + ADPVarious wikipedia.orgahajournals.org

Catabolism and Degradation of this compound in Diverse Organisms

This compound degradation is essential for preventing the accumulation of excess pyrimidines and their metabolites, which can be toxic. creative-proteomics.comontosight.ai Unlike purine degradation which yields uric acid, pyrimidine breakdown generally results in more water-soluble products like β-alanine, CO₂, and ammonia (B1221849). creative-proteomics.comwikipedia.org this compound catabolism primarily occurs in the liver in mammals. creative-proteomics.com

Reductive Pyrimidine Catabolic Pathway

The reductive pathway is considered the most widespread route for pyrimidine degradation in organisms ranging from bacteria and archaea to humans. asm.orgpnas.orgnih.gov This pathway degrades this compound to β-alanine, carbon dioxide, and ammonia. creative-proteomics.comasm.orgpnas.orgnih.govnih.gov

The initial and rate-limiting step in this pathway is the reduction of this compound to dihydrothis compound (B119008), catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.comresearchgate.netoatext.comaacrjournals.orgnvkc.nl This reaction is NADPH-dependent. nih.govresearchgate.net DPD activity is subject to genetic variability in humans, affecting pyrimidine processing and the metabolism of certain chemotherapeutics like 5-fluorothis compound (B62378). creative-proteomics.comresearchgate.net

Subsequently, dihydrothis compound is hydrolyzed to β-ureidopropionate by dihydropyrimidinase (DHP). creative-proteomics.comoatext.comaacrjournals.orgnvkc.nl The final step involves the cleavage of β-ureidopropionate by β-ureidopropionase (also known as β-alanine synthase) to yield β-alanine, CO₂, and ammonia. creative-proteomics.comoatext.comaacrjournals.orgnvkc.nl

In some bacteria, such as Bacillus megaterium, the β-alanine produced can be further metabolized to acetyl-CoA, serving as a carbon and energy source. asm.orgnih.govasm.orgresearchgate.net This involves enzymes like β-alanine:pyruvate aminotransferase and malonic semialdehyde dehydrogenase. asm.orgnih.govasm.orgresearchgate.net

Oxidative Pyrimidine Catabolic Pathway

The oxidative pathway is another route for this compound degradation, primarily found in various bacteria. pnas.orgresearchgate.netoup.com This pathway yields urea (B33335) and malonic acid from this compound. pnas.orgresearchgate.net

While less studied than the reductive pathway, the oxidative route involves different enzymatic steps. One proposed step includes the conversion of this compound to barbituric acid, followed by the action of barbiturase which opens the barbituric acid ring to yield ureidomalonic acid. researchgate.netontosight.ai Further steps lead to the production of malonic acid and urea. pnas.orgresearchgate.netontosight.ai Some bacteria utilizing this pathway may lack urease, meaning they would not obtain utilizable nitrogen from the urea produced. pnas.org

Specialized this compound Catabolism Pathways (e.g., URC Pathway in Yeasts)

Beyond the widespread reductive and oxidative pathways, some organisms possess specialized pathways for this compound degradation. For example, in Escherichia coli, a pyrimidine utilization (RUT) pathway has been described. asm.orgpathbank.org This pathway involves a series of enzymes, including a putative monooxygenase (RutA), an isochorismatase family protein (RutB), and other enzymes (RutC, RutD, RutE) that convert this compound through intermediates like peroxyaminoacrylate and malonic semialdehyde to products such as 3-hydroxypropionic acid, CO₂, and ammonia. pnas.orgpathbank.org This pathway allows E. coli to obtain both nitrogen atoms from the pyrimidine ring. pnas.org

While the search results did not provide specific details on a "URC pathway in yeasts" as a distinct specialized pathway, yeasts like Saccharomyces cerevisiae utilize salvage pathways efficiently, which can influence how this compound is processed. wikipathways.orgbiorxiv.org Their pyrimidine metabolism is well-studied, and they possess enzymes for pyrimidine salvage and potentially other catabolic routes, although the reductive pathway is also present in some eukaryotes. pnas.orgnih.govoatext.com

Data Table: Major this compound Catabolic Pathways and End Products

PathwayInitial EnzymeKey Intermediate(s)Major End ProductsOrganism Examples
ReductiveDihydropyrimidine Dehydrogenase (DPD)Dihydrothis compound, β-ureidopropionateβ-alanine, CO₂, AmmoniaBacteria, Archaea, Humans, Plants asm.orgpnas.orgnih.govnih.govoatext.com
OxidativeThis compound Dehydrogenase (putative)Barbituric acid, Ureidomalonic acidMalonic acid, UreaBacteria pnas.orgresearchgate.netoup.com
RUT (E. coli)RutA (putative monooxygenase)Peroxyaminoacrylate, Malonic semialdehyde3-hydroxypropionic acid, CO₂, AmmoniaEscherichia coli pnas.orgpathbank.org

Detailed research findings highlight the importance of regulating these pathways. For instance, studies on DPD activity in human tissues show variability and its role in the metabolism of fluoropyrimidine drugs used in cancer therapy. creative-proteomics.comresearchgate.netaacrjournals.orgresearchgate.net Research in bacteria like Bacillus megaterium demonstrates how the products of the reductive pathway can be further utilized for carbon and energy, extending the metabolic capabilities associated with this compound degradation. asm.orgnih.govasm.orgresearchgate.net Studies in E. coli on the RUT pathway reveal alternative strategies for nitrogen assimilation from pyrimidines. pnas.orgpathbank.org

Regulatory Mechanisms Governing this compound and Uridine Homeostasis

Maintaining appropriate intracellular and extracellular concentrations of this compound and its nucleoside, uridine, is critical for normal cellular function. Homeostasis is achieved through a delicate balance between de novo synthesis, salvage pathways, and degradation creative-proteomics.comimrpress.comnih.gov.

Uridine homeostasis is particularly tightly regulated in plasma and tissues, typically maintained at concentrations of 2-4 µM in various species grantome.comnih.gov. This regulation involves cellular transport mechanisms and the activity of uridine phosphorylase (UPase) grantome.comnih.govnih.gov. UPase catalyzes the reversible phosphorolysis of uridine into this compound and ribose-1-phosphate grantome.comnih.gov. In vertebrates, there are two homologous forms, UPase1 and UPase2, with UPase1 being ubiquitously expressed and playing a primary role in regulating uridine homeostasis nih.gov. Inhibition or knockout of UPase1 leads to elevated uridine levels in plasma and tissues nih.gov.

The salvage pathway, which converts this compound back into uridine monophosphate (UMP), is also a key regulatory point creative-proteomics.comfiveable.me. This compound phosphoribosyltransferase (UPRT) catalyzes the conversion of this compound and phosphoribosyl pyrophosphate (PRPP) to UMP and diphosphate (B83284) fiveable.mewikipedia.orguniprot.orgwikidoc.org. This enzyme is essential for recycling this compound and maintaining nucleotide pools, particularly in cells with high turnover rates fiveable.me. UPRT activity can be regulated by the availability of substrates like PRPP fiveable.me. In Escherichia coli, UPRT is allosterically activated by GTP uniprot.org.

Feedback inhibition is a classical mechanism regulating pyrimidine biosynthesis, which indirectly impacts this compound and uridine levels. In animals, the end products UTP and UDP can inhibit the activity of carbamoyl phosphate synthetase II, an enzyme involved in the de novo synthesis pathway wikipedia.org. Similarly, in bacteria, the first committed step of pyrimidine biosynthesis can be allosterically inhibited by cytidine triphosphate (CTP) wikipedia.orgnih.govosti.gov. Conversely, PRPP and ATP can act as positive effectors, enhancing enzyme activity in the de novo pathway wikipedia.org.

Research findings highlight the intricate nature of this regulation. Studies in Escherichia coli have revealed a dual regulatory strategy involving both classical feedback inhibition and a "directed overflow metabolism" mechanism. osti.gov This overflow metabolism allows for homeostasis of UTP and CTP levels by degrading the intermediate UMP to this compound, which can then be excreted osti.gov. This process involves a specific phosphatase that degrades UMP osti.gov.

Furthermore, the expression and activity of enzymes involved in both synthesis and degradation pathways are subject to complex control mechanisms. For example, UPase expression can be directly regulated by the tumor suppressor gene p53 nih.gov. Cellular compartmentalization also plays a role, with pyrimidine permeases and transporters facilitating the movement of pyrimidines between different cellular compartments researchgate.net.

Regulatory MechanismDescriptionEnzymes/Molecules InvolvedOrganisms
Uridine Phosphorylase ActivityReversible phosphorolysis of uridine to this compound, key in uridine homeostasis.Uridine Phosphorylase (UPase1, UPase2) grantome.comnih.govVertebrates nih.gov
This compound Salvage PathwayConversion of this compound to UMP, recycling this compound for nucleotide synthesis.This compound Phosphoribosyltransferase (UPRT) fiveable.mewikipedia.orguniprot.orgwikidoc.orgVarious organisms fiveable.mewikipedia.orguniprot.orgwikidoc.org
Feedback InhibitionEnd-product inhibition of enzymes in de novo pyrimidine synthesis.UTP, UDP, CTP, Carbamoyl Phosphate Synthetase II (animals), Aspartate Carbamoyltransferase (bacteria) wikipedia.orgnih.govAnimals, Bacteria wikipedia.orgnih.gov
Allosteric RegulationRegulation of enzyme activity by binding of effector molecules at sites other than the active site.UPRT (activated by GTP), Carbamoyl Phosphate Synthetase II (inhibited by UTP/UDP, activated by PRPP/ATP) uniprot.orgwikipedia.orgEscherichia coli, Animals uniprot.orgwikipedia.org
Directed Overflow MetabolismDegradation of UMP to this compound and excretion to maintain UTP/CTP homeostasis under certain conditions.UMP phosphatase osti.govEscherichia coli osti.gov
Transcriptional RegulationControl of enzyme expression at the gene level.p53 (regulates UPase expression) nih.govHumans nih.gov

Enzymatic Roles of this compound and its Derivatives as Allosteric Regulators and Coenzymes

This compound and its phosphorylated derivatives (UMP, UDP, UTP) and conjugated forms play significant roles beyond being building blocks for RNA. They function as allosteric regulators of enzymatic activity and participate as components of essential coenzymes, influencing a wide range of metabolic pathways.

This compound derivatives serve as allosteric regulators in both plants and animals wikipedia.org. UMP, for instance, controls the activity of carbamoyl phosphate synthetase and aspartate transcarbamoylase in plants, enzymes involved in pyrimidine biosynthesis wikipedia.org. In animals, UDP and UTP regulate the activity of carbamoyl phosphate synthetase II, a key enzyme in the de novo pyrimidine synthesis pathway wikipedia.orgwikipedia.org. This allosteric regulation allows for fine-tuning of metabolic flux based on the cellular demand for pyrimidine nucleotides libretexts.org.

This compound phosphoribosyltransferase (UPRT) itself may utilize a morpheein model of allosteric regulation wikipedia.orgwikidoc.org. In Escherichia coli, UPRT is allosterically activated by GTP uniprot.orguniprot.org.

This compound also readily forms derivatives with ribose sugars and phosphates, leading to the formation of uridine, UMP, UDP, and UTP, each possessing specific functions wikipedia.org. UTP and UDP are particularly important in carbohydrate metabolism and the biosynthesis of polysaccharides wikipedia.orgchemicalbook.com. UTP acts as a coenzyme in the synthesis of various complex carbohydrates, including sucrose (B13894) in plants, and lactose (B1674315) and glycogen (B147801) in mammals chemicalbook.com. UDP-glucose is a crucial intermediate in the conversion of glucose to galactose and is involved in the transport of sugars containing aldehydes wikipedia.org.

Furthermore, UTP can donate a phosphate group to ADP to form ATP, highlighting its role in cellular energy transfer chemicalbook.com. This compound and its derivatives are also components of several coenzymes ontosight.airesearchgate.net. While the search results specifically mention this compound as a component of coenzymes, detailed examples of specific this compound-containing coenzymes beyond the UDP-sugar conjugates (which function in glycosylation reactions) are not extensively elaborated in the provided snippets. However, the general statement indicates their involvement in enzymatic reactions through their incorporation into cofactors wikipedia.orgontosight.airesearchgate.net.

The involvement of this compound derivatives in regulating enzymatic activity and as coenzyme components underscores their central position in cellular metabolism, influencing not only nucleic acid synthesis but also carbohydrate metabolism, energy transfer, and other vital biochemical processes.

Derivative/ConjugateEnzymatic RolePathway(s) AffectedOrganisms
UMPAllosteric regulator (inhibitor)Pyrimidine biosynthesis (Carbamoyl phosphate synthetase, Aspartate transcarbamoylase)Plants wikipedia.org
UDPAllosteric regulator (inhibitor)Pyrimidine biosynthesis (Carbamoyl phosphate synthetase II)Animals wikipedia.orgwikipedia.org
UTPAllosteric regulator (inhibitor), Coenzyme (phosphate donor)Pyrimidine biosynthesis (Carbamoyl phosphate synthetase II), ATP synthesis wikipedia.orgwikipedia.orgchemicalbook.comAnimals wikipedia.orgwikipedia.orgchemicalbook.com
UTPCoenzymeSucrose synthesis, Lactose synthesis, Glycogen synthesis, Chitin synthesis chemicalbook.comPlants, Mammals, Insects chemicalbook.com
UDP-glucoseRegulator, involved in sugar transport and interconversionCarbohydrate metabolism (Glucose to galactose conversion) wikipedia.orgAnimals wikipedia.org
This compound derivativesComponents of coenzymes, Allosteric regulatorsVarious enzymatic reactions wikipedia.orgontosight.airesearchgate.netAnimals, Plants wikipedia.orgontosight.airesearchgate.net

Genomic Uracil: Origin, Biological Consequences, and Dna Repair Mechanisms

Sources of Uracil (B121893) Incorporation in DNA

This compound can be incorporated into DNA through two primary mechanisms: the deamination of cytosine residues and the misincorporation of deoxyuridine monophosphate (dUMP) during DNA synthesis.

Spontaneous and Enzymatic Deamination of Cytosine Residues

One of the major sources of this compound in DNA is the deamination of cytosine. This process involves the hydrolytic removal of the amino group from cytosine, resulting in the formation of this compound. Spontaneous hydrolytic deamination of cytosine is a constant source of genome instability in cells and occurs at a measurable rate. pnas.orgrsc.orgwikipedia.org Estimates suggest that 70 to 200 this compound bases are generated per day in DNA through hydrolytic deamination of cytosine. royalsocietypublishing.org This rate is significantly enhanced at high temperatures and in single-stranded DNA, where it can be 2-3 orders of magnitude faster than in double-stranded DNA. pnas.orgrsc.orgnih.gov

Enzymatic deamination of cytosine also contributes to this compound in DNA. The activation-induced deaminase (AID) and APOBEC (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like) family proteins are known to catalyze the deamination of cytosine at specific DNA loci. rsc.orgscienceinschool.orgnih.govbiorxiv.org This enzymatic process is particularly relevant in programmed genomic diversification processes.

Deamination of cytosine in DNA results in a this compound base that is paired with guanine (B1146940), forming a U:G mismatch. royalsocietypublishing.orgresearchgate.netd-nb.info This mismatch is highly mutagenic if not repaired. royalsocietypublishing.orgd-nb.info

Misincorporation of Deoxyuridine Monophosphate (dUMP) During DNA Replication

This compound can also be introduced into DNA through the misincorporation of deoxyuridine monophosphate (dUMP) during DNA synthesis by DNA polymerases. pnas.orgroyalsocietypublishing.orgbiorxiv.orgresearchgate.netd-nb.infobiorxiv.orgnih.govresearchgate.netfrontiersin.orgnih.gov DNA polymerases generally cannot efficiently discriminate between deoxythymidine triphosphate (dTTP) and deoxyuridine triphosphate (dUTP), the precursor to dUMP. scienceinschool.orgd-nb.info If the ratio of dUTP to dTTP is elevated, DNA polymerases can readily incorporate dUMP into DNA in place of dTMP, resulting in a U:A base pair. scienceinschool.orgd-nb.info

Normally, cellular mechanisms, particularly the enzyme deoxyuridine triphosphatase (dUTPase), maintain very low levels of dUTP compared to dTTP, thereby preventing significant this compound incorporation during DNA synthesis. scienceinschool.orgontosight.ai However, if this regulation is disrupted, such as under conditions of folate depletion which impair dTMP synthesis and cause dUMP/dUTP accumulation, the amount of misincorporated this compound increases. scienceinschool.orgresearchgate.net Misincorporation of dUMP is estimated to occur at a higher frequency than cytosine deamination, potentially up to 10,000 events per genome per day. researchgate.net

Biological Implications of this compound Presence in DNA

The presence of this compound in DNA can have diverse biological consequences, ranging from contributing to genome instability through its mutagenic potential to serving as a deliberate signal in specialized cellular processes.

Mutagenic Potential and Contribution to Genome Instability

This compound in DNA is a major source of spontaneous mutations and a significant contributor to genome instability. pnas.orgnih.govd-nb.infobiorxiv.orgnih.govbiorxiv.org The mutagenic potential of this compound is particularly high when it arises from cytosine deamination, forming a U:G mismatch. royalsocietypublishing.orgd-nb.info If this mismatch is not repaired before the next round of replication, the this compound will typically pair with adenine (B156593), leading to a G:C to A:T transition mutation in the daughter DNA strand. royalsocietypublishing.orgd-nb.info C→T transitions are among the most common spontaneous mutations observed in living organisms and are frequently found in human tumors. pnas.orgnih.gov

While U:A pairs resulting from dUMP misincorporation are not directly mutagenic in the same way as U:G mismatches, their presence can still impact genome stability. pnas.orgnih.govresearchgate.netbiorxiv.org High levels of this compound in DNA, regardless of their origin, can trigger extensive DNA repair activity, specifically the base excision repair (BER) pathway. pnas.orgscienceinschool.orgnih.gov This repair process involves the removal of this compound by this compound-DNA glycosylases (UDGs), creating an abasic (AP) site. pnas.orgwikipedia.orgresearchgate.netfrontiersin.orgbiorxiv.orgplos.org Subsequent steps in BER involve strand breaks. scienceinschool.orgnih.gov If this compound accumulation is high and repair is constantly initiated, it can lead to an accumulation of DNA strand breaks and chromosome fragmentation, a phenomenon known as "thymine-less cell death." scienceinschool.orgnih.govbiorxiv.org

Beyond direct mutagenesis and strand breaks, this compound in DNA can also potentially affect gene expression by interfering with transcription factor binding. nih.govbiorxiv.orgresearchgate.net

Programmed this compound Incorporation in Specialized Genomic Processes

Despite its association with DNA damage and mutagenesis, this compound incorporation into DNA is also a programmed event in certain specialized biological processes, particularly within the immune system.

In adaptive immunity, enzymatic deamination of cytosine to this compound by AID is the initiating step for somatic hypermutation (SHM) and class switch recombination (CSR) in immunoglobulin genes in B cells. rsc.orgroyalsocietypublishing.orgscienceinschool.orgnih.govbiorxiv.orgresearchgate.netnih.govnih.govnih.govoup.com These processes are crucial for generating antibody diversity. The this compound residues created by AID are then processed by DNA repair pathways, including this compound-DNA glycosylases, which can lead to point mutations (SHM) or DNA breaks that facilitate recombination (CSR). rsc.orgresearchgate.netnih.gov This highlights how this compound, in a controlled context, can be utilized to introduce genetic diversity.

There are also suggestions that this compound in DNA might play signaling roles in other biological contexts, although these are less fully defined. For instance, it has been hypothesized that this compound might be a signaling molecule during the metamorphosis of Drosophila melanogaster. scienceinschool.orgnih.gov

Remarkably, some viruses, particularly certain bacteriophages, naturally possess genomes where thymine (B56734) is largely or entirely replaced by this compound. plos.orgnih.govfrontiersin.org Examples include the Bacillus subtilis phages PBS1 and PBS2, and yersiniophage phiR1-37. plos.orgnih.govfrontiersin.orgpnas.org This is a striking exception to the general rule of thymine in DNA.

These this compound-containing DNA (U-DNA) phages have evolved mechanisms to replicate in host bacteria that possess efficient this compound-DNA glycosylase (UDG) repair systems designed to remove this compound from DNA. nih.govfrontiersin.org Some of these phages encode their own inhibitors of host UDGs to protect their uracilated genomes from degradation. frontiersin.orgpnas.org The presence of this compound instead of thymine in these viral genomes suggests unique evolutionary adaptations and potentially altered interactions with host cellular machinery.

Beyond these specific phages, uracilation of viral DNA can also play a role in host-virus interactions, sometimes as a host defense mechanism. For example, uracilated Human Immunodeficiency Virus (HIV) cDNA, resulting from misincorporation of dUTP by the viral reverse transcriptase, can be targeted for degradation by host UNG2, preventing viral integration into the host genome. oup.comfrontiersin.orgpnas.org

Roles in Immunoglobulin Diversification and Somatic Hypermutation

Despite its mutagenic potential, the controlled introduction and processing of this compound in DNA play a crucial role in adaptive immunity, specifically in the diversification of immunoglobulin genes through processes like somatic hypermutation (SHM) and class switch recombination (CSR). nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgroyalsocietypublishing.org These processes are initiated by the enzyme Activation-Induced Cytidine (B196190) Deaminase (AID), which deaminates cytosine to this compound in the variable regions and switch regions of immunoglobulin genes in B cells. nih.govfrontiersin.orgfrontiersin.orgnih.govembopress.org

The this compound residues generated by AID are then processed by DNA repair pathways, including BER initiated by this compound-DNA Glycosylase (UNG) and the Mismatch Repair (MMR) pathway. frontiersin.orgfrontiersin.orgnih.gov The processing of these uracils, particularly through error-prone repair mechanisms involving translesion synthesis polymerases, introduces mutations in the immunoglobulin genes, leading to antibody diversity and affinity maturation. frontiersin.orgembopress.org While UNG is a key enzyme in removing these uracils, the interplay between UNG, other DNA glycosylases like MBD4, and MMR components is complex and contributes to the specific spectrum of mutations observed during SHM. frontiersin.orgfrontiersin.orgnih.gov

This compound-DNA Glycosylase (UNG) Family and the Base Excision Repair (BER) Pathway

This compound-DNA Glycosylases (UDGs), particularly the UNG family (also known as Family 1 UDGs), are the primary enzymes responsible for recognizing and removing this compound from DNA in most organisms. grantome.comnih.govnih.govnih.govwikipedia.orgunl.ptthermofisher.com These enzymes are essential for preventing mutagenesis and maintaining genomic integrity. grantome.comnih.govwikipedia.orggenecards.org

Overview of BER Pathway Initiation by this compound-DNA Glycosylases

The BER pathway is a crucial DNA repair mechanism that addresses small, non-helix-distorting base lesions, such as this compound. grantome.combiorxiv.orgnih.govwikipedia.org The initiation of BER in the case of this compound is carried out by a this compound-DNA glycosylase, predominantly UNG. grantome.comnih.govnih.govrsc.org The glycosylase identifies the this compound base and cleaves the N-glycosidic bond linking the this compound to the deoxyribose sugar, thereby excising the base from the DNA backbone. grantome.comwikipedia.orgwikipedia.org This action leaves behind an apurinic/apyrimidinic (AP) site, which is an abasic site lacking a nitrogenous base. grantome.combiorxiv.orgwikipedia.org

Following the creation of the AP site, downstream BER enzymes take over to complete the repair. An AP endonuclease cleaves the phosphodiester backbone at the AP site. grantome.comwikipedia.orgembopress.org DNA polymerase then fills the gap with the correct nucleotide, and DNA ligase seals the remaining nick in the DNA strand, restoring the original DNA sequence. grantome.comembopress.org BER can proceed via short-patch or long-patch sub-pathways, differing in the number of nucleotides replaced. grantome.comwikipedia.org

Mechanistic Studies of this compound Excision by UNG Enzymes

Mechanistic studies of UNG enzymes have provided detailed insights into how these proteins efficiently locate, recognize, and excise this compound from DNA. UNG exhibits high specificity for this compound, effectively discriminating against normal DNA bases like thymine and cytosine, as well as this compound in RNA. nih.govrsc.orgoup.commdpi.comoup.com

A key aspect of this compound recognition by UNG involves a process called base flipping. biorxiv.orgwikipedia.orgembopress.orgoup.comnih.gov Structural studies, often involving co-crystals of UNG bound to this compound-containing DNA, have revealed that the enzyme induces a conformational change in the DNA, extruding the this compound base from the DNA helix and into a specific this compound-binding pocket within the enzyme's active site. biorxiv.orgembopress.orgoup.comnih.govnih.gov This base flipping mechanism allows the enzyme to scrutinize the base outside the context of the DNA helix. biorxiv.orgembopress.org

Kinetic analyses have been employed to understand the dynamics of this process. Studies suggest that UNG utilizes a combination of one-dimensional diffusion (sliding) along the DNA and three-dimensional hopping to efficiently search for this compound lesions. pnas.orgnih.gov Upon encountering a potential damage site, the enzyme actively facilitates the flipping of the base into the active site. nih.govoup.com While early models proposed a "pinch-push-pull" mechanism, kinetic studies have refined this, suggesting an active role for the enzyme in inducing the conformational changes necessary for base flipping. embopress.orgoup.comnih.govnih.gov The efficiency of base flipping and subsequent excision can be influenced by the local DNA sequence context, with some sequences being more readily deformed to allow base eversion. biorxiv.orgoup.comoup.comnih.gov

The exquisite specificity of UNG for this compound is primarily determined by the architecture and chemical environment of its active site pocket. nih.govrsc.orgmdpi.comoup.com This pocket is specifically shaped to accommodate this compound and contains conserved amino acid residues that form specific interactions with the this compound base. nih.govrsc.orgmdpi.com For instance, residues like Gln, Asp, and Tyr in the catalytic water-activating loop, a phenylalanine residue at the active site, a serine residue in the Pro-rich loop, an asparagine residue in the this compound-binding motif, and a histidine residue in the Leu-intercalation loop contribute to the formation of the this compound-binding pocket. nih.gov

Discrimination against thymine, which differs from this compound only by a methyl group at the C5 position, is achieved because the active site pocket is too small to accommodate the bulkier methyl group. nih.govrsc.orgmdpi.com Discrimination against cytosine involves specific hydrogen bonds formed between the side chain amide of a conserved asparagine residue and the N3 and O4 atoms of this compound. rsc.orgmdpi.com These precise interactions ensure that only this compound is efficiently recognized and excised by UNG. rsc.orgmdpi.com The nature of substituents at the C5 position of this compound significantly impacts catalytic efficiency, as seen with the reduced excision rate for 5-fluorothis compound (B62378) and the lack of activity on 5-bromothis compound (B15302) and thymine. nih.gov

The catalytic mechanism of UNG involves the hydrolysis of the N-glycosidic bond. Studies suggest that stereoelectronic effects play a significant role in promoting the efficiency of this reaction. researchgate.netomicsdi.orgnih.govnih.gov Structural and mechanistic analyses indicate that the UNG active site distorts the deoxyuridine substrate into a strained conformation. embopress.orgresearchgate.net This conformational strain is thought to enhance the reactivity of the N-glycosidic bond by aligning orbitals in a way that facilitates electron transposition, effectively coupling stereoelectronic effects like the anomeric effect and the σ-π* interaction. researchgate.net

Impact of Cation-DNA Interactions on UNG Activity

The activity of this compound-DNA Glycosylase (UNG), a key enzyme in this compound removal from DNA, is significantly influenced by the presence of cations and their interactions with DNA. Research indicates that metal ions, including Mg2+, can alter the enzymatic activity of UNG2 by modulating its affinity for DNA. nih.gov

Studies have shown a biphasic response of UNG2 to Mg2+ ions, where low concentrations stimulate enzyme activity, while high concentrations are inhibitory. nih.gov This suggests a complex interplay between the cation concentration, DNA binding affinity, and catalytic rate. The interaction of UNG2 with single-stranded DNA (ssDNA) is exceptionally strong in the absence of Mg2+ or other cations, leading to superstoichiometric binding. nih.gov The addition of MgCl2 reduces this binding affinity. For instance, the Kd value for the interaction between UNG2-Fluor and ssDNA was 3 nM in the presence of 1 mM MgCl2, increasing to 11 µM with 50 mM MgCl2. nih.gov

Other divalent metal cations also impact UNG2 activity. While MgCl2 and MnCl2 at 7.5 mM stimulated UNG2 activity, other metal ions like FeSO4, CoCl2, NiSO4, CuSO4, and ZnSO4 at the same concentration were inhibitory, with Ni2+, Cu2+, and Zn2+ causing almost complete inhibition. nih.gov This highlights the specific requirements for certain cations to facilitate optimal UNG activity.

Furthermore, the local deformability of the DNA substrate around the this compound also dictates UNG efficiency. biorxiv.org A strong correlation has been observed between UNG efficiency (measured by kcat/KM values) and substrate flexibility, with higher efficiency noted for more flexible DNA sequences. biorxiv.org Bases immediately adjacent to the this compound are allosterically coupled and significantly impact substrate flexibility and subsequent UNG activity. biorxiv.org

Functional Specialization of Mammalian this compound-DNA Glycosylase Isoforms (UNG1, UNG2, SMUG1, TDG, MBD4)

Mammalian cells possess a repertoire of at least four this compound-DNA glycosylases: UNG2, SMUG1, TDG, and MBD4. researchgate.netnih.gov These enzymes exhibit distinct, yet sometimes overlapping, substrate specificities and cellular localization, contributing to the comprehensive removal of this compound from the genome.

UNG2 (this compound-N-glycosylase 2): UNG2 is the primary nuclear this compound-DNA glycosylase and plays a major role in the repair of spontaneously deaminated cytosine (U:G mismatches) and the excision of misincorporated dUMP (U:A pairs) during replication. researchgate.netnih.govresearchgate.net It is highly expressed during the S phase of the cell cycle and localizes to replication foci, consistent with its role in replication-associated repair. nih.gov UNG2 interacts with proteins involved in replication, such as PCNA and RPA. nih.govmdpi.com UNG2 is characterized by its high catalytic efficiency and lacks significant product-binding capacity, which facilitates the subsequent steps in BER by stimulating AP-site cleavage by APE1. researchgate.netnih.gov UNG1 is a splice variant of UNG and localizes to mitochondria. mdpi.com

SMUG1 (Single-strand-selective monofunctional UDG): SMUG1 is another significant this compound-DNA glycosylase in mammalian nuclei. nih.govresearchgate.net Unlike UNG2, SMUG1 is not cell cycle regulated and is evenly distributed in the nucleoplasm. nih.gov While less efficient than UNG2 in excising this compound, SMUG1 possesses broader substrate specificity, including the excision of thymine with an oxidized methyl group. nih.gov SMUG1 can bind tightly to AP-sites, potentially inhibiting their cleavage by AP-endonucleases. researchgate.netnih.gov SMUG1 is thought to be more important in the repair of deaminated cytosine (U:G) in non-replicating chromatin. researchgate.netnih.gov

TDG (Thymine DNA Glycosylase): TDG primarily recognizes and removes mismatched pyrimidines, specifically G:U and G:T pairs, arising from the deamination of cytosine and 5-methylcytosine, respectively. mdpi.com TDG is crucial for active DNA demethylation pathways. mdpi.com Unlike UNG and SMUG1, TDG and MBD4 typically recognize base lesions in double-stranded DNA. mdpi.com TDG null mice exhibit an embryonic lethal phenotype, suggesting a vital role beyond simple base excision repair, likely related to its epigenetic function. mdpi.commdpi.com

MBD4 (Methyl-CpG-binding protein 4): MBD4 is a bifunctional DNA glycosylase that preferentially excises thymine from T:G mismatches within CpG dinucleotides, which often arise from the deamination of 5-methylcytosine. mdpi.com MBD4 also possesses activity against this compound in U:G mismatches. mdpi.com Like TDG, MBD4 recognizes lesions in double-stranded DNA. mdpi.com

The distinct properties and localization of these UDGs highlight a functional specialization that ensures efficient and appropriate repair of this compound depending on its origin and the cellular context.

Alternative DNA Repair Pathways for this compound (e.g., Nucleotide Incision Repair)

While the Base Excision Repair (BER) pathway, initiated by UDGs, is the predominant mechanism for removing this compound from DNA, alternative pathways exist, such as Nucleotide Incision Repair (NIR). nih.govpnas.orgrsc.org

In the canonical BER pathway, a DNA glycosylase removes the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then incises the DNA backbone at the AP site, followed by DNA polymerase filling the gap and DNA ligase sealing the nick. oup.com

Nucleotide Incision Repair (NIR) offers a DNA glycosylase-independent mechanism for dealing with certain DNA lesions, including this compound. pnas.orgrsc.orgresearchgate.net In the NIR pathway, an AP endonuclease, such as the major human AP endonuclease 1 (APE1), directly incises the DNA backbone 5' to the damaged base. nih.govpnas.orgresearchgate.net This generates a nick with a 3'-OH group and a 5'-dangling damaged nucleotide. pnas.org This pathway has been characterized for its ability to process this compound residues in duplex DNA, particularly U:G mismatches. nih.gov APE1 can cleave oligonucleotide duplexes containing a single U⋅G base pair, with this activity being strongly dependent on the sequence context and the base opposite to this compound. nih.gov Although APE1 has high affinity for DNA containing this compound, it cleaves the duplex at a remarkably low rate. nih.gov

The recognition and cleavage of this compound in duplex DNA by APE1 in vitro suggest that the NIR pathway may act as a backup mechanism to BER for removing uracils arising from cytosine deamination. nih.gov This alternative pathway, involving AP endonucleases, appears to be evolutionarily conserved from Archaea to humans, suggesting a potentially ancient origin for DNA repair mechanisms dealing with spontaneous DNA damage. pnas.org NIR and BER share common substrates, indicating they may work in concert to maintain genomic integrity. researchgate.net

Uracil in Astrobiology and Prebiotic Chemistry Research

Abiotic Synthesis Pathways of Uracil (B121893)

The abiotic synthesis of this compound refers to its formation through non-biological chemical reactions. Investigating these pathways is crucial for determining if the building blocks of life could have arisen spontaneously under early Earth conditions or in extraterrestrial settings.

Formation under Simulated Extraterrestrial and Astrophysical Conditions

Laboratory simulations have explored the formation of this compound under conditions mimicking those found in space, such as in interstellar clouds, comets, and asteroids. Studies have shown that this compound can form from the ultraviolet (UV) irradiation of pyrimidine (B1678525) in H₂O-rich ice mixtures at low temperatures, simulating astrophysical processes. aip.orgnasa.govnasa.gov This suggests that this compound could be synthesized in the solid phase on the surface of cold interstellar grains or within the parent bodies of meteorites and comets. nasa.gov

Experiments involving the UV irradiation of ice mixtures containing simple molecules like H₂O, NH₃, CH₃OH, and other components observed in the interstellar medium and comets have demonstrated the formation of various complex organic molecules, including nucleobases like this compound. aip.org The formation of this compound via the oxidation of pyrimidine under astrophysical conditions appears viable in the condensed phase of icy mantles when exposed to ionizing radiation. astrochem.org

Catalytic Abiotic Synthesis Mechanisms from Simple Precursors

This compound can also be synthesized abiotically from simple precursor molecules through various catalytic mechanisms. One significant pathway involves the reaction of cyanoacetaldehyde, formed from the hydrolysis of cyanoacetylene, with urea (B33335). nasa.gov This reaction can produce cytosine in significant yields (30-50%) in concentrated urea solutions, from which this compound can be generated by hydrolysis. nasa.gov Such concentrated urea solutions might have existed in evaporating lagoons or drying pools on early Earth. nasa.gov

Another proposed pathway involves the synthesis of this compound from formamide (B127407) (CH₃NO), a simple substance thought to have been abundant on early Earth. libretexts.org Bombarding a mixture of formamide and clay with powerful laser pulses mimicking meteorite impacts has been shown to result in the abiotic synthesis of this compound, along with other nucleobases. libretexts.org Formamide can also react with hydrogen cyanide and ammonia (B1221849) to form cytosine, which then hydrolyzes to this compound. frontiersin.org The conversion of this compound to thymine (B56734), which is closely related, can even occur in formamide solutions without added catalysts, facilitated by the presence of formic acid. mdpi.comresearchgate.netuax.com

Laboratory experiments have also explored the formation of nucleobases, including this compound, from the thermolysis of formamide in the presence of catalysts like cosmic dust analogues, TiO₂, and montmorillonites, mimicking potential extraterrestrial sources. vliz.be

Extraterrestrial Detection of this compound in Meteorites and Asteroid Samples

The detection of this compound in extraterrestrial samples provides direct evidence for its abiotic formation beyond Earth. This compound has been detected in carbonaceous meteorites, such as the Murchison meteorite. sciencenews.orgnasa.gov Analysis of the Murchison meteorite has shown carbon isotope ratios for this compound consistent with a non-terrestrial origin. nasa.gov

More recently, the analysis of pristine samples from the carbonaceous asteroid (162173) Ryugu, collected by the Hayabusa2 spacecraft, confirmed the presence of this compound. nasa.govastronomy.comastrobiology.comsci.newsspace.comskyandtelescope.org The detection of this compound in these samples, which were collected directly from the asteroid in sealed capsules, helps to rule out terrestrial contamination as the source. astrobiology.comsci.newsspace.com The concentrations of this compound in the Ryugu samples were found to be in the range of 6–32 parts per billion (ppb). astrobiology.comsci.news The presence of alkylated homologs of this compound in the Ryugu samples also suggests their formation through abiotic processes in extraterrestrial environments. nasa.gov

The concentrations of this compound observed in different Ryugu samples varied, potentially related to the degree of alteration induced by energetic particles like UV photons and cosmic rays. nasa.gov The discovery of this compound in Ryugu supports the theory that molecules of prebiotic interest commonly formed in carbonaceous asteroids and were delivered to the early Earth. nasa.govsci.news

SampleThis compound Concentration (ppb)
Ryugu Sample 16–32 astrobiology.comsci.news
Ryugu Sample 26–32 astrobiology.comsci.news
MurchisonDetected sciencenews.orgnasa.gov

This compound's Proposed Role in Hypotheses for the Origin of Life (e.g., RNA World Hypothesis)

This compound's presence as one of the four nucleobases in RNA is central to the RNA World hypothesis, a prominent theory for the origin of life. vusci.orgwikidoc.org This hypothesis proposes that early life on Earth primarily used RNA for both storing genetic information and catalyzing biochemical reactions, predating the evolution of DNA and proteins. vusci.orgwikidoc.orgscielo.br

In the context of the RNA World, the abiotic synthesis and extraterrestrial delivery of this compound and other RNA building blocks are crucial. The availability of this compound on early Earth, whether from in situ formation or delivery via meteorites and asteroids, would have been a necessary prerequisite for the formation of RNA polymers. nasa.govnasa.govsci.news

The ability of RNA to act as both a carrier of genetic information and as an enzyme (ribozyme) provides a potential solution to the "chicken-and-egg" problem of how DNA and proteins, which are interdependent in modern life, could have arisen. libretexts.orgwikidoc.org this compound, as a key component of these early, potentially self-replicating and catalytic RNA molecules, would have played a fundamental role in the initial stages of life's emergence. The chemical structure of RNA, containing this compound instead of thymine (found in DNA), and its ribose sugar (with an extra hydroxyl group compared to deoxyribose in DNA), contribute to its proposed dual function in the RNA World. vusci.orgwikidoc.orgscielo.br

The spontaneous formation of ribonucleosides, which are nucleobases linked to a ribose sugar, from this compound and ribose under plausible prebiotic conditions, such as in aqueous microdroplets, further supports the feasibility of the RNA World hypothesis. pnas.orgnih.gov

Advanced Synthetic Methodologies and Functionalization of Uracil Derivatives for Research

Contemporary Synthetic Routes for Uracil (B121893) Scaffolds

Traditional methods for synthesizing this compound often involve the cyclization of urea (B33335) or thiourea (B124793) with -dicarbonyl compounds or their equivalents. Modern synthetic strategies focus on improving the efficiency and scope of these reactions, as well as developing entirely new routes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied to the synthesis of this compound derivatives to minimize environmental impact. This involves using renewable resources, reducing waste, avoiding toxic reagents and solvents, and improving energy efficiency. Microwave irradiation, for instance, has proven beneficial for the synthesis of nitrogen-containing heterocycles, including this compound derivatives, offering advantages such as quick heating, shorter reaction times, higher yields, and fewer side reactions compared to conventional heating researchgate.net. Solvent-free or aqueous reaction conditions are also explored to align with green chemistry principles researchgate.nettandfonline.com.

One example of a green synthesis method involves using charcoal and carbon dioxide as raw materials to obtain a mixed gas, which then reacts with ethyl acetate (B1210297) under alkali conditions, followed by condensation with urea to yield this compound. This method utilizes inexpensive and readily available raw materials and avoids the use of expensive, poisonous, or hazardous reagents, contributing to environmental protection and facilitating industrial production google.com.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of this compound derivatives, allowing for the rapid construction of complex molecules from simple starting materials in a single step or sequence of steps without isolating intermediates thieme-connect.comnih.govsemanticscholar.org. These strategies offer advantages such as atom economy, simplicity, and the ability to generate structural diversity quickly.

A notable example is a palladium-catalyzed multicomponent reaction involving -chloroketones, primary amines, and isocyanates under a carbon monoxide atmosphere. This one-pot process provides access to this compound derivatives with high structural variability and demonstrates high regioselectivity in the formation of unsymmetrical N,N'-disubstituted products thieme-connect.comnih.govacs.org. Another approach involves the reaction of bis(aldehydes) with 6-aminothis compound, sometimes in the presence of cyclic 1,3-diketones, through domino Knoevenagel condensation/Michael addition sequences to yield tetrakis(this compound) or fused this compound derivatives semanticscholar.org.

Regioselective Functionalization of this compound Rings (e.g., C-5 and C-6 Positions)

Regioselective functionalization of the this compound ring, particularly at the C-5 and C-6 positions, is crucial for tailoring the properties of this compound derivatives for specific applications. The C-5 position is often a preferred site for structural modification as it is not involved in Watson-Crick base pairing, making it suitable for introducing labels or bioactive substituents without disrupting base pairing in nucleic acids nih.gov. However, controlling regioselectivity can be challenging due to the acidic nature of both C-5 and C-6 protons researchgate.net.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been extensively used for C-5 arylation of this compound nucleosides, typically requiring pre-functionalized uracils (e.g., 5-halo or 5-triflated derivatives) nih.govresearchgate.net. More recently, direct C-H functionalization methods have emerged, allowing for the direct introduction of substituents at C-5 or C-6 by activating a C-H bond, thus avoiding the need for pre-functionalization nih.govresearchgate.netnih.gov. Palladium-catalyzed direct arylation of 5-halouracils with arenes and heteroarenes promoted by bases like TBAF is one such method that provides access to 5-arylated uracils and nucleosides acs.org. Cross-dehydrogenative coupling reactions have also been developed for the regioselective alkenylation of uracils at the C-5 position nih.gov.

While C-5 functionalization is common, methods for regioselective C-6 functionalization have also been developed. For instance, a CuI/phenantroline-catalyzed oxidative direct arylation of certain this compound derivatives has been reported to yield C-6 arylated products regioselectively nih.gov. Regioselective metalation, such as magnesiation, of protected this compound derivatives followed by reaction with electrophiles is another strategy for achieving functionalization at specific positions like C-5 uni-muenchen.de.

Design Principles for this compound-Based Chemical Probes and Analogs

This compound-based chemical probes and analogs are designed to interact with biological systems for research purposes, such as studying enzyme activity, monitoring nucleic acid structure and dynamics, or acting as mechanistic probes nih.govresearchgate.netfrontiersin.org. Design principles often involve modifying the this compound structure to introduce specific functionalities while maintaining or modulating its interactions with biological targets.

Fluorescent nucleoside analogs, where a fluorophore is attached to the this compound base, are widely used as probes for investigating nucleic acid structure and function researchgate.netfrontiersin.org. The design of these probes often involves attaching environment-sensitive fluorophores, allowing them to report on local changes in their microenvironment through variations in fluorescence intensity, lifetime, or emission spectrum researchgate.netfrontiersin.org. The site of attachment is critical; functionalization at the C-5 position is common as it typically has minimal impact on base pairing nih.govresearchgate.net.

Another design strategy involves creating this compound analogs that mimic natural nucleosides but with altered properties. This can include modifying the sugar moiety or linking multiple bases together nih.gov. For instance, base pair analogs tethering a nonpolar stacking group to a pyrimidine (B1678525) base like this compound have been designed to study base stacking interactions in nucleic acids nih.gov. The introduction of reactive groups allows for the formation of covalent bonds with target molecules, useful for applications like gene regulation studies nih.gov.

The rational design of this compound-based probes and analogs is often guided by an understanding of how modifications affect their physical and chemical properties, as well as their interactions with biological macromolecules frontiersin.org. Computational studies can play a role in predicting the behavior of these molecules acs.org.

Structure-Activity Relationship (SAR) Studies in this compound Derivative Research

Structure-Activity Relationship (SAR) studies are fundamental in this compound derivative research to understand how structural modifications influence biological activity. By synthesizing a series of compounds with systematic variations in their structure and evaluating their biological effects, researchers can identify key structural features responsible for activity and optimize the properties of lead compounds nih.govmit.edu.

SAR studies on this compound derivatives have been conducted for various biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects nih.govnih.govbohrium.comrsc.orgmdpi.com. For example, SAR studies on 5-alkenyluracils have shown that antiviral activity can be enhanced by introducing an unsaturated, E-configured substituent with a hydrophobic electronegative functionality at the C-5 position nih.gov. Studies focusing on the N-1 and N-3 substituents of this compound derivatives have also revealed their impact on anti-inflammatory activity nih.gov.

Data from SAR studies can be used to build quantitative structure-activity relationship (QSAR) models, which employ computational methods to predict the activity of new compounds based on their molecular descriptors mdpi.com. These models can guide the design and synthesis of novel this compound derivatives with improved properties mdpi.com. SAR investigations also provide insights into the binding interactions of this compound derivatives with their biological targets, such as enzymes like uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase nih.gov.

Detailed research findings from SAR studies often involve synthesizing a series of analogs with variations at different positions of the this compound ring (e.g., N-1, N-3, C-5, C-6) and evaluating their potency in relevant biological assays. The resulting data are then analyzed to correlate structural changes with observed activity.

Below is an example of how data from a hypothetical SAR study could be presented in a table:

CompoundSubstitution at C-5Substitution at N-1Biological Activity (IC₅₀)
This compoundHH> 100 µM
Derivative ABrH50 µM
Derivative BIH20 µM
Derivative CIMethyl15 µM
Derivative DVinylH10 µM

This table illustrates how systematic changes (e.g., halogen substitution at C-5, methylation at N-1) can lead to variations in biological activity, providing valuable information for further compound design.

Molecular Interactions and Biophysical Characterization of Uracil Systems

Uracil-Nucleic Acid Recognition and Binding

This compound's ability to form hydrogen bonds is central to its function in nucleic acids. In RNA, it forms two hydrogen bonds with adenine (B156593) in standard Watson-Crick base pairing numberanalytics.com. While less common, This compound (B121893) can also participate in non-canonical base pairing, such as wobble pairing with guanine (B1146940), which contributes to the structural diversity and functional complexity of RNA molecules libretexts.orgohio-state.edu.

Thermodynamic and Kinetic Characterization of Base Pairing

The stability of this compound-containing base pairs can be characterized by thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon formation. Studies using techniques like molecular dynamics simulations have investigated the thermodynamics and kinetics of base pair opening and closing in both RNA and DNA-RNA hybrids. For instance, the thermodynamic parameters of the dA-rU base pair in a DNA-RNA hybrid duplex have been shown to align with predictions of the nearest-neighbor model and are close to those of the AU base pair in RNA mdpi.com.

The kinetics of base pairing, including opening and closing rates, are also critical. Molecular dynamics simulations suggest that the opening and closing of base pairs are complex processes. The free energy barrier for opening a base pair is primarily attributed to an enthalpy increase due to the disruption of base-stacking interactions and hydrogen bonds. Conversely, the barrier for base pair closing is associated with an entropy loss resulting from restrictions on torsional angles mdpi.comaps.orgresearchgate.net. The rates of these transitions are highly dependent on temperature and force, while the transition path times show weaker dependence aps.orgresearchgate.net.

Research indicates that the kinetics of single base pair formation in RNA is a multistate process, not simply a two-state transition. nih.gov The transition state involves partially flipped-out base conformations stabilized by weak interactions. nih.gov

Structural Analysis of this compound-Containing DNA and RNA

While this compound is not a natural component of DNA, its presence, typically as a result of cytosine deamination, can lead to U-A or U-G mismatches nih.govnumberanalytics.com. Structural studies, often employing techniques like molecular dynamics simulations and NMR, have investigated the impact of this compound on DNA structure. The presence of a U-A base pair in DNA does not appear to significantly alter the local conformation of B-DNA nih.gov. However, studies have observed spontaneous base flipping in U-A pairs in DNA, a process that may be relevant for DNA repair mechanisms nih.gov. Register-shifted structures can also occur in this compound-containing double-stranded DNA, potentially facilitating enzymatic recognition and repair researchgate.net.

In RNA, the modified nucleoside dihydrouridine (D), derived from this compound, is found in tRNA and rRNA. wikipedia.orgnih.govnih.gov Dihydrouridine is non-planar and can disturb stacking interactions in helices, thereby destabilizing RNA structure and providing local flexibility wikipedia.org.

Interactions with Non-Canonical Nucleic Acid Structures (e.g., G-quadruplex DNA)

This compound can also interact with non-canonical nucleic acid structures, such as G-quadruplex (G4) DNA. G4 structures are four-stranded DNA (or RNA) structures rich in guanine, formed by the stacking of guanine tetrads nih.govnih.govoup.com. While G4 structures are primarily defined by guanine interactions, the presence and position of other bases, including this compound, can influence their stability and interactions with proteins.

Studies have shown that G-quadruplex DNA structures can interfere with the activity of this compound glycosylases, enzymes responsible for removing this compound from DNA nih.gov. Specifically, this compound excision by this compound-DNA glycosylase (UDG) can be reduced when this compound bases are located directly adjacent to guanine repeats participating in G4 formation nih.gov. This suggests that the folded G4 structure can create a conformation that is less accessible to repair enzymes nih.gov. The substitution of thymine (B56734) with this compound in the loop regions of G4 oligonucleotides has also been observed to make G4s more stable nih.gov.

Protein-Uracil/Nucleic Acid Interaction Studies

This compound and this compound-containing nucleic acids interact with a variety of proteins, including enzymes involved in nucleic acid metabolism and repair.

Enzyme-Substrate Recognition Mechanisms and Binding Affinity

Enzymes that interact with this compound or this compound-containing nucleic acids exhibit specific recognition mechanisms and binding affinities. This compound-DNA glycosylases (UDGs), for example, are a class of enzymes that recognize and remove this compound from DNA nih.govnumberanalytics.comnih.gov. These enzymes are crucial for maintaining genome stability by initiating the base excision repair pathway nih.govnih.gov. Structural studies of UDGs have revealed a conserved active site with a pocket that accommodates the this compound base nih.gov. Recognition of this compound by UDGs can occur via an extra-helical mechanism, where the this compound base is flipped out of the DNA helix into the enzyme's active site nih.govnih.gov.

The binding affinity of UDGs for this compound-containing DNA is influenced by the presence of the this compound lesion. These enzymes typically exhibit a higher affinity for this compound-containing DNA compared to undamaged DNA nih.gov. The interaction involves both specific recognition of the flipped-out this compound base and non-specific interactions with the DNA backbone nih.gov. Proliferating cell nuclear antigen (PCNA), a protein involved in DNA replication and repair, has also been shown to physically associate with human nuclear this compound-DNA glycosylase (UNG2) and stimulate its catalytic activity nih.gov.

Other enzymes involved in this compound metabolism include this compound phosphoribosyltransferase (UPRT), which catalyzes the conversion of this compound to uridine (B1682114) monophosphate (UMP) d-nb.inforjptonline.org. Orotate (B1227488) phosphoribosyltransferase (OPRT) is another enzyme in pyrimidine (B1678525) biosynthesis that interacts with orotic acid, a precursor to this compound nucleotides fishersci.at.

Allosteric Modulation of Protein Function by this compound Metabolites

This compound metabolites can also act as allosteric modulators, influencing the function of proteins by binding to a site distinct from the active site. While the search results did not provide specific detailed examples of allosteric modulation of protein function directly by this compound metabolites in the context of nucleic acid interactions, the concept of metabolites influencing enzyme activity is well-established in metabolic pathways. For instance, intermediates in pyrimidine biosynthesis, which involve this compound and its derivatives, can regulate the activity of enzymes within the pathway through feedback mechanisms. Further research would be needed to identify specific instances of allosteric modulation by this compound metabolites on proteins involved in nucleic acid recognition and binding.

Data Table: Examples of this compound-Interacting Proteins and Nucleic Acid Structures

Interacting EntityType of InteractionRelevant Contexts
Adenine (in RNA)Watson-Crick Base Pairing (U-A)RNA structure and function
Guanine (in RNA)Wobble Base Pairing (U-G)RNA structural diversity
Adenine (in DNA)Base Pairing (U-A mismatch)DNA damage and repair
Guanine (in DNA)Base Pairing (U-G mismatch)DNA damage and repair
G-quadruplex DNAInfluence on enzyme activity, structural stabilityDNA repair, non-canonical DNA structures
This compound-DNA Glycosylase (UDG)Enzyme-substrate recognition, base excisionDNA repair
Proliferating Cell Nuclear Antigen (PCNA)Physical association, enzyme stimulationDNA repair
Dihydrouridine Synthase (DUS)Enzyme in tRNA modificationRNA modification and structure
This compound Phosphoribosyltransferase (UPRT)Enzyme in this compound salvage pathwayThis compound metabolism

Advanced Biophysical Techniques in this compound Research

Biophysical techniques offer experimental avenues to probe the interactions and structural characteristics of this compound and its complexes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to quantify the thermodynamics of molecular interactions by directly measuring the heat released or absorbed during a binding event. oup.comharvard.eduspringernature.com This allows for the simultaneous determination of key binding parameters, including the association constant (KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). oup.comharvard.eduspringernature.comnih.gov The binding affinity (KA) is related to the change in Gibbs free energy (ΔG) by the equation ΔG = -RTlnKA, where R is the universal gas constant and T is the temperature in Kelvin. oup.comharvard.edu The relationship ΔG = ΔH - TΔS highlights how ITC provides a complete thermodynamic profile of the interaction. oup.comharvard.edu

In the context of this compound research, ITC has been applied to study interactions involving this compound-containing molecules, such as the binding of this compound-DNA N-glycosylase (UNG) to its inhibitor (Ugi). Studies have shown that the binding of Ugi to UNG is favored by both enthalpic and entropic forces. iucr.org Comparative ITC analyses of cod and human UNG with Ugi revealed differences in the thermodynamic contributions to binding, suggesting adaptations to different environments. iucr.org For instance, the binding of Ugi to cod UNG was found to be mainly dominated by enthalpy, while the entropic term was dominant for human UNG. iucr.org These differences may be attributed to variations in electrostatic surface potential and hydrophobicity at the protein-inhibitor interface. iucr.org

ITC is particularly valuable as it can detect changes in water molecules and proton transfer during binding, aspects not easily observable with techniques like X-ray crystallography, NMR, or SPR. utwente.nl The sensitivity of ITC instruments has improved, making it more accessible for studying biological systems, including RNA-ligand interactions. springernature.comnih.gov

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic techniques provide diverse ways to analyze the structure, dynamics, and interactions of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of this compound and its complexes. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) has been employed to study the interaction of this compound with metal ions and alkylmercury compounds in the gas phase. csic.esrsc.orgresearchgate.netresearchgate.net MS/MS experiments can reveal fragmentation pathways and provide insights into the structure and stability of gaseous this compound complexes. csic.esrsc.org For instance, MS/MS studies of alkylmercury-uracil complexes have described their unimolecular reactivity and dissociation patterns. csic.es The formation and stability of cationized this compound clusters with metal ions like Ca2+ and Cu2+ have also been investigated using ESI/MS/MS, often in combination with theoretical calculations. rsc.orgresearchgate.netresearchgate.net These studies have shown that the structure and stability of this compound clusters can depend on the size and charge of the cation. researchgate.netresearchgate.net Mass spectrometry can also be used in conjunction with UV cross-linking to study protein-RNA complexes containing this compound. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within the molecule. This compound exhibits characteristic absorption maxima in the UV range. sielc.comrsc.orgtechnologynetworks.comphotochemcad.comrsc.org The UV-Vis spectrum of this compound shows absorption maxima at approximately 202 nm and 258 nm. sielc.com The absorbance at 260 nm is commonly used for quantifying nucleic acids, and the ratio of absorbance at 260 nm and 280 nm (260/280 ratio) is used to assess the purity of nucleic acid samples, as this compound contributes to the absorbance at 260 nm. technologynetworks.com Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate and interpret the UV-Vis spectra of this compound and its derivatives, correlating experimental observations with electronic structure. mdpi.comijcrt.orgrsc.org

Computational Approaches in this compound Molecular Interaction Studies

Computational methods provide theoretical frameworks to model and simulate the behavior of this compound at the atomic and electronic levels, offering insights that complement experimental studies.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by calculating the forces between atoms and integrating their equations of motion. This allows researchers to study the dynamics, conformational changes, and interactions of molecules over time. MD simulations are widely used to investigate the behavior of biomolecules and their complexes.

In this compound research, MD simulations have been employed to study the hydration of this compound in aqueous solution, revealing details about the hydrogen bonding network between this compound and water molecules. acs.org Simulations have shown that this compound can be coordinated by several water molecules, forming hydrogen bonds with its amide and carbonyl groups, as well as through π-hydrogen bonding with the this compound ring. acs.org MD simulations have also been applied to study DNA sequences containing this compound, providing insights into structural and dynamic differences compared to DNA with thymine. slu.se Furthermore, MD simulations have been used to investigate the interactions of proteins with this compound-containing nucleic acids or ligands. For example, MD simulations have explored the dynamics of the bacterial UraA H+-Uracil symporter in lipid bilayers, revealing conformational states and selective interactions with lipids like cardiolipin. nih.gov Molecular docking followed by MD simulations has also been used to study the binding of this compound derivatives to protein receptors, providing a better understanding of ligand-protein interactions. mdpi.comnih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics used to study the electronic structure and properties of molecules. These calculations can provide detailed information about reaction mechanisms, energy barriers, and the stability of different molecular species, including tautomers.

Quantum chemical calculations have been extensively used to study the tautomerism of this compound, investigating the relative stability of different tautomeric forms in the gas phase and in solution. tandfonline.comacs.orgresearchgate.netmdpi.commdpi.comnih.gov These studies have shown that the diketo form is generally the most stable tautomer of this compound. tandfonline.comacs.orgmdpi.com Calculations have also explored the potential energy surfaces for tautomerization and the effect of solvation on tautomeric equilibria. tandfonline.comacs.orgmdpi.comnih.gov

Beyond tautomerism, quantum chemical calculations have been applied to investigate reaction mechanisms involving this compound. This includes studies on the enzymatic decarboxylation of 5-carboxy this compound to this compound, providing insights into the catalytic mechanism. nih.gov Quantum chemical methods have also been used to study the interaction of this compound with ions and other molecules, such as the formation of complexes with metal ions and nitrosonium cation. rsc.orgresearchgate.netresearchgate.netresearchgate.net These calculations can help determine the energetically favorable coordination sites and the factors influencing complex stability. researchgate.netresearchgate.net Furthermore, quantum chemical calculations have been employed to study the effects of ionization on this compound tautomerism and to investigate reactions relevant to its synthesis and degradation. mdpi.comchemrxiv.orgresearchgate.netnih.govrsc.orgresearchgate.net

Detailed research findings from quantum chemical studies include the determination of proton affinities and deprotonation enthalpies for different sites in this compound tautomers, which help rationalize their relative stabilities. tandfonline.commdpi.com Calculations have also provided energy barriers for intramolecular proton transfer reactions, although these barriers can be significantly reduced in the presence of water molecules. mdpi.com Studies on this compound reactions under UVC irradiation using quantum chemical calculations have determined reaction rate constants for ground and excited states, indicating that reactions are significantly faster in the excited state. rsc.org

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (the ligand) to another (the receptor) when they are bound to form a stable complex. mdpi.com This method is crucial in drug discovery and understanding molecular interactions in biological systems, including those involving this compound and its derivatives. mdpi.com By evaluating the strength of the interaction, often expressed as a binding affinity or docking score, researchers can gain insights into the potential activity and selectivity of this compound-containing compounds towards specific biological targets like proteins or nucleic acids. mdpi.comnih.gov

Studies employing molecular docking have investigated the interactions of this compound and its derivatives with various biological macromolecules. For instance, molecular docking and dynamics simulations have been utilized in the design and evaluation of this compound derivatives as potential inhibitors of the HIV-1 capsid protein (CA). nih.govrsc.org These studies aim to determine the interactions and binding affinities of designed this compound-based compounds with the CA protein, with molecular dynamics simulations used to further validate the predicted binding affinities and interactions. nih.govrsc.org The goal is to develop novel CA inhibitors with potent anti-HIV activity by incorporating this compound moieties capable of efficient hydrogen bonding. nih.gov

Another area where molecular docking has been applied is in the study of this compound-DNA glycosylase (UNG), an enzyme crucial for excising this compound from DNA. oup.comresearchgate.net Computational docking, sometimes combined with techniques like hydrogen/deuterium exchange mass spectrometry (DXMS), has been used to investigate the interaction between UNG and DNA containing this compound. oup.comnih.gov These studies can reveal DNA-binding surfaces on the enzyme and help understand the mechanism by which UNG recognizes and binds to this compound in DNA. oup.comnih.gov Docking calculations can identify potential binding sites and the orientation of DNA at these sites, contributing to the understanding of protein-DNA interactions. oup.com The exquisite specificity of UNG for this compound is attributed to a specific this compound-binding pocket within the enzyme's DNA-binding groove, where interactions, including hydrogen bonds, facilitate discrimination between this compound and other bases like cytosine or thymine. researchgate.netmdpi.compsu.edu

Molecular docking has also been employed to study the binding of this compound and its derivatives to other protein targets. For example, studies have investigated the interaction of this compound pyrazole (B372694) cellulosic derivatives with proteins like the EGFR kinase domain, FGF10-FGFR2b complex, Bcl2-inhibitor complex, and Skp1-FBXO31-cyclin D1 complex to understand their potential biological actions and interactions. nih.gov These studies often report binding energies (e.g., in kcal/mol) and details about the amino acids involved in interactions, such as hydrogen bonding. nih.gov Furthermore, molecular docking has been used in the search for novel dipeptidyl peptidase-4 (DPP-4) inhibitors based on this compound-based benzoic acid and ester derivatives, predicting significant binding potential for newly proposed compounds against the DPP-4 protein. nih.gov

The binding affinity, often represented by metrics like binding energy or inhibition constant (Ki), is a key outcome of molecular docking studies. mdpi.comresearchgate.net These values provide a quantitative measure of the strength of the interaction between the ligand (this compound or its derivative) and the receptor. mdpi.comresearchgate.net For instance, docking studies of 5-hydroxymethylthis compound (B14597) (5-HMU) with various protein receptors have reported binding energies, indicating the favorability of the interaction. mdpi.com Similarly, studies on the interaction of E. coli this compound phosphoribosyltransferase (UPRT) with 5-fluorothis compound (B62378) (a this compound analog) have involved computational docking to understand ligand-protein interactions and determine enzyme inhibition constants. researchgate.net

Detailed research findings from molecular docking studies often include:

Binding Poses: The predicted 3D orientation of the this compound molecule or its derivative within the binding site of the target. mdpi.comfrontiersin.org

Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and residues of the target protein or nucleic acid. nih.govdergipark.org.trbiorxiv.org

Binding Scores/Energies: Quantitative values representing the predicted binding affinity, such as docking scores (arbitrary units depending on the software) or binding energies (e.g., in kcal/mol). mdpi.comnih.gov

Key Residues: Identification of the amino acid residues or nucleotide bases in the target that are crucial for binding the this compound compound. mdpi.comresearchgate.netbiorxiv.org

These computational approaches provide valuable insights into the molecular basis of interactions involving this compound, guiding the design and development of new compounds with desired biological activities.

Here is a table summarizing some illustrative data points from molecular docking studies involving this compound derivatives and various targets:

Cutting Edge Research Applications and Methodologies in Uracil Science

Development of Uracil-Based Probes for DNA Damage and Repair Pathway Elucidation

This compound (B121893) can be incorporated into DNA through misincorporation during synthesis or deamination of cytosine, leading to DNA damage. The Base Excision Repair (BER) pathway is a primary mechanism for removing such this compound lesions, initiated by this compound-DNA glycosylases (UDGs) frontiersin.org. Research is focused on developing this compound-based probes to monitor and understand these critical DNA repair processes.

Fluorescent DNA probes have been developed to analyze the activity of key enzymes in the BER pathway, including various DNA glycosylases like UNG2, SMUG1, MBD4, TDG, AAG, NEIL1, NTHL1, and OGG1, as well as the AP endonuclease APE1. rjonco.com. These probes allow for the determination of enzyme activity in cell extracts rjonco.com. Chimeric DNA probes, incorporating both D-DNA and L-DNA segments, have been designed to improve stability in serum and living cells, enabling real-time monitoring and imaging of BER activity acs.org. These chimeric probes have been successfully used to monitor this compound DNA glycosylase (UDG) activity in live cells, evaluate inhibitor efficiency, and study enzyme mutants acs.org. For instance, a turn-on fluorescence probe (FU-7) based on a chimeric design showed selective cleavage at this compound sites in DNA, consistent with a BER mechanism of activation acs.org.

The development of probes that bind to apurinic/apyrimidinic (AP) sites, which are intermediates in the BER pathway following base excision, is also an active area. A near-infrared (NIR) fluorescent probe has been developed to measure DNA damage and repair by binding to AP sites researchgate.net. This probe has shown potential in monitoring patient response to chemotherapy and evaluating new drugs researchgate.net.

This compound as a Metabolic Biomarker in Advanced Metabolomics Research

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is increasingly utilizing this compound as a potential biomarker for various physiological and pathological conditions. This compound is a principal metabolite of pyrimidines, and its levels can reflect alterations in pyrimidine (B1678525) metabolism opendentistryjournal.comresearchgate.net.

Elevated this compound levels have been identified as a significant metabolic biomarker in the tumor microenvironment of Oral Squamous Cell Carcinoma (OSCC), being present in over 83% of OSCC tumor samples opendentistryjournal.comresearchgate.net. Increased this compound is strongly associated with lymph node metastasis, suggesting its potential as a prognostic indicator opendentistryjournal.comresearchgate.net. Metabolomics analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can measure this compound levels in biological fluids like blood, saliva, or tumor tissues, providing insights into its role in OSCC and associated metabolic changes opendentistryjournal.comresearchgate.net.

Beyond cancer, metabolic profiling, including the analysis of urinary metabolites like this compound, is being explored for the early detection, prognosis, and treatment monitoring of various diseases mdpi.comnih.gov. Changes in metabolite profiles, including decreased serum this compound levels, have been reported in breast cancer, highlighting the potential of using panels of metabolic biomarkers for diagnosis annlabmed.org.

This compound's role as a metabolic regulator is also under investigation. Studies have shown that exogenous this compound can restore the susceptibility of methicillin-resistant Staphylococcus aureus to aminoglycoside antibiotics by inducing metabolic reprogramming, activating the TCA cycle, and increasing reactive oxygen species (ROS) generation frontiersin.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of biological data generated in this compound research, particularly in metabolomics and drug discovery, is driving the integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques to enhance analysis, prediction, and design opendentistryjournal.comresearchgate.netumich.eduacs.org.

Predictive Modeling of this compound Metabolic Pathways

AI and ML are being applied to analyze complex metabolomics data to identify patterns in this compound expression and predict disease progression or treatment outcomes opendentistryjournal.comresearchgate.net. AI algorithms can identify elevated this compound levels in biofluids like saliva or plasma, enabling non-invasive detection of conditions like OSCC opendentistryjournal.comresearchgate.net. Machine learning models can correlate metabolic abnormalities, including this compound levels, with clinical and histopathological data to forecast therapeutic outcomes opendentistryjournal.comresearchgate.net.

Predictive models using methods such as random forest and logistic regression can forecast cancer progression and survival rates based on this compound levels, offering precise prognostic information opendentistryjournal.comresearchgate.net. Integrating multi-omics data (metabolomics, genomics, and transcriptomics) with AI provides a comprehensive view of cancer biology and allows AI models to correlate this compound levels with genetic mutations and gene expression, enhancing diagnosis and therapy development opendentistryjournal.comresearchgate.net. Unsupervised learning techniques, such as clustering algorithms, may also discover new biomarkers by revealing novel metabolic patterns related to this compound opendentistryjournal.comresearchgate.net.

Physiologically based pharmacokinetic (PBPK) modeling is also being used to study this compound metabolism, for example, using 13C-uracil as an in vivo probe to understand its sequential conversion by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHPase), and β-ureidopropionase (UP) nih.gov. Predictive power models are used to evaluate parameters like dose-proportionality nih.gov.

Computational Design and High-Throughput Screening of this compound-Derived Compounds

Computational methods, including AI and ML, are increasingly used in the design and screening of this compound-derived compounds for potential therapeutic applications ontosight.airesearchgate.netnih.gov. These methods accelerate the identification of promising drug candidates by predicting molecular properties, biological activities, and potential interactions acs.orgontosight.ainih.gov.

Computational models and high-throughput screening techniques are employed to predict and identify promising this compound derivatives for further development ontosight.ai. Advances in medicinal chemistry, coupled with computational tools, facilitate the creation of this compound derivatives with improved efficacy and selectivity ontosight.ai. Quantitative Structure-Activity Relationships (QSARs) using data-driven machine learning are being developed for this compound-based derivatives to allow for generalization and predictive capabilities in the search for new active compounds nih.gov.

Computational studies, such as molecular dynamic simulations and residual network analysis, have been used to design novel thermolabile UDG derivatives for applications like reducing carryover contamination in PCR researchgate.net. These studies provide structural and thermodynamic insights into the effects of mutations on enzyme properties researchgate.net. Computational approaches also support the design of this compound derivatives as inhibitors for specific targets, such as DPP4 inhibitors for antidiabetic agents, by predicting binding interactions with active sites nih.gov.

This compound-Derived Tools for Chemical Biology and Biological Pathway Modulation

This compound and its derivatives serve as valuable tools in chemical biology to probe and modulate biological pathways nih.govfrontiersin.org. Modified uracils can interfere with nucleic acid synthesis or interact with specific enzymes, leading to modulation of biological processes ontosight.ai.

This compound analogs and modified cytosine bases can be recognized by DNA glycosylase enzymes, which catalyze the excision of the base as part of DNA repair pathways nih.gov. This property is exploited in the design of chemical biology tools. For example, hydroxylamine-modified this compound positioned near 5-formylcytosine (B1664653) (5fC) in an oligo probe has shown highly efficient and selective reactions for detecting 5fC at specific sites in DNA nih.gov.

Research into this compound derivatives contributes to the development of novel drugs and therapeutic strategies by targeting viral enzymes or interfering with other crucial biological mechanisms ontosight.ai. Chemical biology approaches, often employing small molecule probes derived from or inspired by structures like this compound, are used to modulate the activity of enzymes and understand their impact on cellular pathways frontiersin.orgox.ac.ukresearchgate.net. These tools allow for the precise and rapid temporal control of protein interactions in live cells and are critical for mechanistic investigations of signaling pathways nih.govfrontiersin.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.